Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate
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Overview
Description
Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate is a chemical compound belonging to the class of pyridazine derivatives.
Preparation Methods
The synthesis of Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 8-chloro derivatives with sodium azide in ethanol at reflux temperature, followed by intramolecular cyclization to form the desired pyridazine derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: It can undergo substitution reactions where one or more substituents on the pyridazine ring are replaced by other groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent, particularly against the Zika virus.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NS2B-NS3 protease of the Zika virus by binding to key amino acids, thereby preventing viral replication . The compound’s structure allows it to engage in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyridazine derivatives: These compounds share a similar core structure and have been studied for their antiviral and antimicrobial properties.
Pyridazinone derivatives: Known for their broad spectrum of pharmacological activities, including anticancer and anti-inflammatory effects.
Properties
CAS No. |
125968-63-0 |
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Molecular Formula |
C22H17N3O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate |
InChI |
InChI=1S/C22H17N3O2/c1-2-27-22(26)21-19(15-9-5-3-6-10-15)17-13-23-24-14-18(17)20(25-21)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |
InChI Key |
PEXPNVIWFGJZDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=NC=C2C(=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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